4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzamide core: This can be achieved through the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with benzoyl chloride under basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the benzamide intermediate with benzyl ethyl sulfonyl chloride in the presence of a base such as triethylamine.
Final product formation: The final step involves purification and isolation of the desired product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the sulfamoyl and thiazole groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(ethyl)sulfamoyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide
Uniqueness
4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the sulfamoyl and thiazole groups, which can provide enhanced biological activity and specificity compared to similar compounds. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-24(14-17-8-6-5-7-9-17)29(26,27)19-12-10-18(11-13-19)20(25)23-21-22-15(2)16(3)28-21/h5-13H,4,14H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZDMIKOGCZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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